molecular formula C14H18OSi B14226441 [(3R)-3-(Ethenyloxy)-3-phenylprop-1-yn-1-yl](trimethyl)silane CAS No. 825628-14-6

[(3R)-3-(Ethenyloxy)-3-phenylprop-1-yn-1-yl](trimethyl)silane

Cat. No.: B14226441
CAS No.: 825628-14-6
M. Wt: 230.38 g/mol
InChI Key: RMTBASFFCYUYPF-AWEZNQCLSA-N
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Description

(3R)-3-(Ethenyloxy)-3-phenylprop-1-yn-1-ylsilane is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to a propargylic ether

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-(Ethenyloxy)-3-phenylprop-1-yn-1-ylsilane typically involves the reaction of a propargylic alcohol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, often at room temperature, and yields the desired product with high efficiency.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as distillation and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-(Ethenyloxy)-3-phenylprop-1-yn-1-ylsilane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alkanes or alkenes.

    Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like halides (Cl-, Br-) and alkoxides (RO-) are employed in substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkanes or alkenes.

    Substitution: Formation of new organosilicon compounds with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, (3R)-3-(Ethenyloxy)-3-phenylprop-1-yn-1-ylsilane is used as a building block for the synthesis of more complex molecules

Biology

The compound’s potential biological applications include its use as a precursor for the synthesis of bioactive molecules. Researchers are exploring its role in the development of new pharmaceuticals and agrochemicals.

Medicine

In medicine, (3R)-3-(Ethenyloxy)-3-phenylprop-1-yn-1-ylsilane is being investigated for its potential therapeutic properties. Its ability to interact with biological targets makes it a candidate for drug development.

Industry

Industrially, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and sealants.

Mechanism of Action

The mechanism of action of (3R)-3-(Ethenyloxy)-3-phenylprop-1-yn-1-ylsilane involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to changes in their activity. Additionally, its ability to undergo various chemical reactions allows it to participate in metabolic pathways, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (3R)-3-(Ethenyloxy)-3-phenylprop-1-yn-1-ylsilane: shares similarities with other organosilicon compounds such as:

Uniqueness

The uniqueness of (3R)-3-(Ethenyloxy)-3-phenylprop-1-yn-1-ylsilane lies in its combination of a propargylic ether and a trimethylsilyl group. This structural feature imparts distinct reactivity and stability, making it a versatile compound for various applications.

Properties

CAS No.

825628-14-6

Molecular Formula

C14H18OSi

Molecular Weight

230.38 g/mol

IUPAC Name

[(3R)-3-ethenoxy-3-phenylprop-1-ynyl]-trimethylsilane

InChI

InChI=1S/C14H18OSi/c1-5-15-14(11-12-16(2,3)4)13-9-7-6-8-10-13/h5-10,14H,1H2,2-4H3/t14-/m0/s1

InChI Key

RMTBASFFCYUYPF-AWEZNQCLSA-N

Isomeric SMILES

C[Si](C)(C)C#C[C@@H](C1=CC=CC=C1)OC=C

Canonical SMILES

C[Si](C)(C)C#CC(C1=CC=CC=C1)OC=C

Origin of Product

United States

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